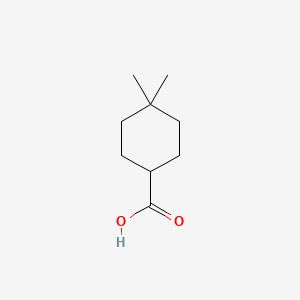

4,4-Dimethylcyclohexane-1-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-9(2)5-3-7(4-6-9)8(10)11/h7H,3-6H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFFJRQIEECCAQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601283055 | |

| Record name | 4,4-Dimethylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601283055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25186-27-0 | |

| Record name | 4,4-Dimethylcyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25186-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Dimethylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601283055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-dimethylcyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,4-Dimethylcyclohexane-1-carboxylic acid properties

An In-Depth Technical Guide to 4,4-Dimethylcyclohexane-1-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 25186-27-0), a substituted cycloaliphatic carboxylic acid. Intended for researchers, medicinal chemists, and process development scientists, this document details the molecule's structural features, physicochemical properties, robust synthesis methodologies, and in-depth analytical characterization. Drawing upon established chemical principles and spectroscopic data, this guide serves as an authoritative resource, explaining the causality behind synthetic choices and analytical interpretations. Particular emphasis is placed on its role as a key intermediate in the development of therapeutic agents, such as muscarinic receptor modulators.[1]

Molecular Identity and Structure

This compound is a nine-carbon cycloalkane bearing a carboxylic acid functional group and a gem-dimethyl substitution. This structure precludes stereoisomerism at the C4 position. However, the cyclohexane ring exists predominantly in a chair conformation, leading to cis and trans isomers based on the orientation of the carboxyl group at C1. In the most stable conformation, bulky substituents prefer an equatorial position to minimize steric strain. Therefore, the trans isomer, with the carboxyl group in the equatorial position, is generally the thermodynamically favored isomer.[2]

Caption: 2D structure of the title compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are critical for designing reaction conditions, purification protocols, and formulation strategies.

| Property | Value | Reference |

| CAS Number | 25186-27-0 | [3] |

| Molecular Formula | C₉H₁₆O₂ | [3] |

| Molecular Weight | 156.22 g/mol | [3] |

| Boiling Point | 118 - 120 °C | Not specified, likely at reduced pressure |

| XLogP3-AA | 2.5 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Topological Polar Surface Area | 37.3 Ų | [3] |

| Appearance | White solid (typical for similar compounds) | General knowledge |

| Stability | Chemically stable under standard ambient conditions | General knowledge |

Synthesis Methodologies

This compound can be reliably synthesized via several classic organic transformations. The choice of method depends on the availability of starting materials, scale, and desired purity. Two field-proven, robust methods are detailed below.

Method A: Carboxylation of a Grignard Reagent

This is a cornerstone C-C bond-forming reaction that is highly effective for creating carboxylic acids.[4] The synthesis begins with the corresponding alkyl halide, 1-bromo-4,4-dimethylcyclohexane, which is converted to a highly nucleophilic Grignard reagent. This organometallic intermediate then attacks electrophilic carbon dioxide (often in the form of dry ice) to form a magnesium carboxylate salt, which is subsequently protonated with a strong acid to yield the final product.[5]

Caption: Workflow for Grignard-based synthesis.

Experimental Protocol (Grignard Carboxylation):

-

Apparatus Setup: All glassware must be flame-dried under vacuum and cooled under an inert atmosphere (e.g., Nitrogen or Argon) to ensure anhydrous conditions.

-

Grignard Formation: In a three-necked flask equipped with a condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.2 eq.). Add a solution of 1-bromo-4,4-dimethylcyclohexane (1.0 eq.) in anhydrous diethyl ether dropwise. The reaction is initiated with a small crystal of iodine if necessary. Maintain a gentle reflux until all the magnesium has been consumed.[6]

-

Carboxylation: Cool the resulting grey Grignard solution in an ice/salt bath. Cautiously add crushed dry ice (CO₂) in small portions with vigorous stirring. A thick white precipitate will form. Continue addition until the reaction is no longer exothermic.

-

Workup: Once the mixture has warmed to room temperature, slowly add 1 M aqueous HCl to quench the reaction and dissolve the magnesium salts. The mixture should separate into two clear layers.

-

Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid. Further purification can be achieved by recrystallization.

Method B: The Koch-Haaf Reaction

The Koch-Haaf reaction is a powerful industrial method for synthesizing tertiary or sterically hindered carboxylic acids from alcohols or alkenes using carbon monoxide and a strong acid catalyst.[7] Starting with 4,4-dimethylcyclohexanol, protonation by a superacid (e.g., H₂SO₄) facilitates the loss of water to form a stable tertiary carbocation. This electrophilic intermediate is then trapped by carbon monoxide to form a highly reactive acylium ion, which is subsequently hydrolyzed during workup to furnish the carboxylic acid.[8][9]

Experimental Protocol (Koch-Haaf Reaction):

-

Reagent Preparation: In a high-pressure reactor suitable for handling corrosive acids and CO gas, cool concentrated sulfuric acid (96%, ~5 eq.) to approximately 15°C.

-

Carbon Monoxide Introduction: Pressurize the reactor with carbon monoxide (typically 50-100 atm).[7]

-

Substrate Addition: Slowly add a solution of 4,4-dimethylcyclohexanol (1.0 eq.)[10] in a suitable solvent (or neat) to the stirred acid under CO pressure, maintaining the temperature between 15-20°C.

-

Reaction: Stir the mixture for several hours at room temperature or with gentle heating as required.

-

Workup: Cautiously pour the reaction mixture over crushed ice. The carboxylic acid will often precipitate as a solid.

-

Purification: Collect the solid by filtration. The crude product can be purified by dissolving it in an alkaline solution (e.g., aq. NaOH), washing with an organic solvent to remove neutral impurities, and then re-acidifying to precipitate the pure carboxylic acid, which is then filtered, washed with cold water, and dried.

Analytical Characterization

Structural confirmation and purity assessment rely on a combination of spectroscopic techniques. The following sections detail the expected spectral features for this compound.

Caption: Logical flow for spectroscopic analysis.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is highly characteristic. Key absorptions are expected at:

-

O-H Stretch: A very broad and strong absorption band from approximately 3300 cm⁻¹ to 2500 cm⁻¹, resulting from the hydrogen-bonded dimer structure of the carboxylic acid.[11] This band will typically overlap with the C-H stretching region.[12]

-

C-H Stretch: Aliphatic C-H stretching absorptions will appear as sharper peaks between 2950 cm⁻¹ and 2850 cm⁻¹.[13]

-

C=O Stretch: A strong, sharp absorption band between 1725 cm⁻¹ and 1700 cm⁻¹, characteristic of a saturated carboxylic acid carbonyl group.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR:

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically in the δ 10-13 ppm range.[14] This peak will disappear upon shaking the sample with D₂O.

-

Cyclohexane Protons: The eight protons on the cyclohexane ring carbons (C2, C3, C5, C6) and the single proton at C1 will produce a series of complex, overlapping multiplets in the δ 1.2-2.5 ppm range.

-

Methyl Protons (-CH₃): The six protons of the two methyl groups at C4 are chemically equivalent due to rotation and will produce a sharp singlet in the δ 0.9-1.0 ppm range.

-

A patent for a derivative containing this moiety reports multiplets for the ring protons between δ 0.86 and 1.62 ppm in DMSO-d₆.[1]

-

-

¹³C NMR:

-

Carbonyl Carbon (-COOH): The carbonyl carbon is significantly deshielded and will appear in the δ 175-185 ppm region.[15]

-

Quaternary Carbon (C4): The carbon atom bearing the two methyl groups will appear around δ 30-40 ppm. Quaternary carbons often show weaker signals.[16]

-

Cyclohexane Carbons: The CH₂ carbons (C2, C3, C5, C6) and the CH carbon (C1) will resonate in the aliphatic region, typically between δ 20-50 ppm.[17]

-

Methyl Carbons (-CH₃): The two equivalent methyl carbons will produce a single signal in the upfield region, around δ 25-30 ppm.

-

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will provide the molecular weight and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 156.

-

Key Fragments: Common fragmentation pathways for carboxylic acids include:

Applications in Drug Discovery

This compound is a valuable building block in medicinal chemistry. Its rigid, non-planar structure provides a 3D scaffold that can be used to orient other functional groups in specific vectors for optimal interaction with biological targets. It has been explicitly cited in the patent literature as a key intermediate in the synthesis of novel muscarinic M4 receptor positive allosteric modulators, which are under investigation for the treatment of schizophrenia and other neurological disorders.[1] The gem-dimethyl group can enhance metabolic stability and modulate lipophilicity.

Safety and Handling

This compound is classified as a hazardous substance.

-

Hazards: Causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335).[3] It is corrosive and should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Use in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid breathing dust/fumes. Wash hands thoroughly after handling. Keep container tightly closed in a dry, well-ventilated place.

References

- Therapeutic compounds. (n.d.). Google Patents. Retrieved from https://patents.google.

- Crystalline [R- (R,R)]-2-(4-Dfluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)- 3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid hemi calcium salt (atorvastatin). (n.d.). Google Patents. Retrieved from https://patents.google.

- NMR Chemical Shifts. (n.d.). Retrieved from https://www2.chem.uic.edu/chem344/Handouts/NMR%20Chemical%20Shifts.pdf

- NMR Chemical Shifts. (n.d.). Retrieved from https://www.chem.wisc.

- Koch reaction. (2023, December 2). In Wikipedia. Retrieved from https://en.wikipedia.org/wiki/Koch_reaction

- Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. (n.d.). Retrieved from https://www.researchgate.

- Koch-Haaf Carbonylation. (n.d.). Organic Chemistry Tutor. Retrieved from https://www.organic-chemistry-tutor.

- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Book%3A_Physical_Methods_in_Chemistry_and_Nano_Science_(Barron)/01%3A_Mass_Spectrometry/1.

- Koch Reaction. (n.d.). Retrieved from https://assets.cambridge.org/9788175/968295/excerpt/9788175968295_excerpt.pdf

- 13C NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved from https://courses.chem.psu.edu/chem362/Experiments/PDFs_of_Spectroscopy_Handouts/13C_NMR_Shifts.pdf

- This compound (C9H16O2). (n.d.). PubChemLite. Retrieved from https://pubchemlite.cheminfo.org/compounds/13928743

- 4,4-Dimethylcyclohexanecarboxylic acid | C9H16O2 | CID 13928743. (n.d.). PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/13928743

- IR Spectrum: Carboxylic Acids. (n.d.). Química Organica.org. Retrieved from https://www.quimicaorganica.org/en/infrared-spectroscopy/ir-spectrum-carboxylic-acids.html

- Show the fragmentations that give rise to the peaks at m/z 43, 57... (n.d.). Study Prep in Pearson+. Retrieved from https://plus.pearson.com/courses/pearson-plus-catalog-1/products/urn:pearson:entity:b2a5a0f6-7b2c-47a2-9721-71e84a2b2572/pages/urn:pearson:entity:b2a5a0f6-7b2c-47a2-9721-71e84a2b2572?contentId=urn:pearson:entity:9d14611d-3843-41bb-98a3-2c13d7890b1e

- Technical Support Center: Grignard Synthesis with Methyl Cyclohexanecarboxylate. (n.d.). Benchchem. Retrieved from https://www.benchchem.

- 1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Vollhardt_and_Schore)/13%3A_Nuclear_Magnetic_Resonance_Spectroscopy/13.05%3A_1H_NMR_Chemical_Shift

- Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. (n.d.). Retrieved from https://onlinelibrary.wiley.com/doi/10.1002/anie.202117872

- The Main Fragmentation Reactions of Organic Compounds. (n.d.). Retrieved from https://www.thieme-connect.com/products/ebooks/lookinside/10.1055/b-0034-71043

- mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved from https://www.chemguide.co.uk/analysis/masspec/fragment.html

- Predict 13C carbon NMR spectra. (n.d.). NMRDB.org.

- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from https://www.organicdivision.

- IR Absorption Table. (n.d.). Retrieved from https://web.pdx.edu/~wamserc/CH331F99/IRTable.html

- 1H-NMR - TCI Chemicals. (n.d.). Retrieved from https://www.tcichemicals.com/assets/brochure-master/global/en/43/M2492_1H-NMR_EN.pdf

- 4,4-Dimethylcyclohexanol | 932-01-4. (n.d.). Benchchem. Retrieved from https://www.benchchem.com/product/932-01-4

- NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from https://www.organicdivision.

- Preparing Carboxylic Acids. (2025, January 19). Chemistry LibreTexts. Retrieved from https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/20%3A_Carboxylic_Acids/20.05%3A_Preparing_Carboxylic_Acids

- Evaluate the IR spectrum of the carboxylic acid. (2017, October 12). Chegg.com. Retrieved from https://www.chegg.com/homework-help/questions-and-answers/evaluate-ir-spectrum-carboxylic-acid-product-4-5-dimethyl-cyclohexene-1-2-dicarboxylic-ac-q29054942

- 4, 4-Dimethylcyclohexanol, min 98%, 1 gram. (n.d.). Retrieved from https://www.alfa.

- 13-C NMR - How Many Signals. (2022, February 8). Master Organic Chemistry. Retrieved from https://www.masterorganicchemistry.com/2018/12/12/13-c-nmr-how-many-signals/

- Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. (2015, November 11). YouTube. Retrieved from https://www.youtube.

- Preparation for a cyclohexanecarboxylic acid derivative and intermediates. (n.d.). Google Patents. Retrieved from https://patents.google.

- CASPRE - 13C NMR Predictor. (n.d.).

- Cis-Trans Isomers and its Differences in Properties. (2021, December 10). Longdom Publishing. Retrieved from https://www.longdom.org/open-access/cis-trans-isomers-and-its-differences-in-properties.pdf

- Cis/trans stereochemistry dictating pKa. (2016, July 22). Chemistry Stack Exchange. Retrieved from https://chemistry.stackexchange.

- Cis-Trans Isomerism in Cycloalkanes. (2024, June 18). Chemistry LibreTexts. Retrieved from https://chem.libretexts.org/Courses/SUNY_Oneonta/Chem_221%3A_Organic_Chemistry_I/04%3A_Alkanes_and_Cycloalkanes/4.02%3A_Cis-Trans_Isomerism_in_Cycloalkanes

- Cis and Trans Isomers. (2018, April 24). YouTube. Retrieved from https://www.youtube.

Sources

- 1. WO2018066718A1 - Therapeutic compounds - Google Patents [patents.google.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. 4,4-Dimethylcyclohexanecarboxylic acid | C9H16O2 | CID 13928743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Koch reaction - Wikipedia [en.wikipedia.org]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. Koch Reaction (Chapter 71) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. calpaclab.com [calpaclab.com]

- 11. Solved Evaluate the IR spectrum of the carboxylic acid | Chegg.com [chegg.com]

- 12. IR Spectrum: Carboxylic Acids [quimicaorganica.org]

- 13. IR Absorption Table [webspectra.chem.ucla.edu]

- 14. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. organicchemistrydata.org [organicchemistrydata.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Thieme E-Books & E-Journals [thieme-connect.de]

4,4-Dimethylcyclohexane-1-carboxylic acid structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 4,4-Dimethylcyclohexane-1-carboxylic acid

Introduction: The Structural Challenge

The Elucidation Workflow: A Strategic Overview

The process of structure elucidation is a logical puzzle. We begin with a broad overview and progressively add layers of high-resolution detail. Our workflow is designed to be efficient and conclusive, ensuring that each step builds upon the last.

Figure 1: A strategic workflow for comprehensive structure elucidation.

Part 1: Foundational Analysis - Molecular Mass and Functional Groups

Mass Spectrometry (MS): Establishing the Molecular Formula

Expertise & Causality: The first step is always to determine the molecular weight and, ideally, the elemental composition. High-resolution mass spectrometry (HRMS) is the definitive tool for this purpose. It provides a highly accurate mass measurement, allowing us to distinguish between isobaric compounds (different formulas with the same nominal mass).

Expected Data & Interpretation: For this compound (C₉H₁₆O₂), the calculated exact mass is 156.11503 Da.[1] An HRMS experiment (e.g., ESI-TOF) should yield a molecular ion peak [M+H]⁺ at m/z 157.12232 or [M-H]⁻ at m/z 155.10776.[2] The observation of this precise mass confirms the elemental formula C₉H₁₆O₂, providing the foundational piece of our puzzle.

Key fragmentation patterns in mass spectrometry for carboxylic acids involve the sequential loss of OH (17 mass units) and CO (28 mass units).[3] We would anticipate fragments corresponding to the loss of the hydroxyl radical and the subsequent loss of carbon monoxide, further corroborating the presence of the -COOH group.

| Ion/Fragment | Formula | Expected m/z (Monoisotopic) | Significance |

| [M]⁺ | C₉H₁₆O₂ | 156.115 | Molecular Ion |

| [M-OH]⁺ | C₉H₁₅O | 139.112 | Loss of hydroxyl group from COOH |

| [M-COOH]⁺ | C₈H₁₅ | 111.117 | Loss of the entire carboxyl group |

Infrared (IR) Spectroscopy: Identifying the Carboxylic Acid Moiety

Expertise & Causality: IR spectroscopy is exceptionally powerful for identifying specific functional groups based on their vibrational frequencies. For a carboxylic acid, the signatures are unmistakable and arise from the C=O and O-H bonds of the carboxyl group.

Expected Data & Interpretation: The IR spectrum provides immediate, unequivocal evidence of the carboxylic acid functional group. The presence of two key features is diagnostic:

-

O-H Stretch: A very broad, strong absorption band spanning from approximately 2500 to 3300 cm⁻¹.[4] This exceptional broadness is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form in the condensed phase.[5][6]

-

C=O Stretch: A sharp, very intense absorption centered around 1700-1725 cm⁻¹.[6] For a saturated aliphatic acid like our target, this peak is expected around 1710 cm⁻¹ when dimerized.[4][7]

Additional confirmatory peaks include the C-O stretch (1210-1320 cm⁻¹) and the out-of-plane O-H bend (~920 cm⁻¹).[5]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance | Causality |

| O-H Stretch | 2500 - 3300 | Very Broad, Strong | Hydrogen-bonded -COOH group[4][5] |

| C-H Stretch (sp³) | 2850 - 2960 | Sharp, Medium-Strong | Aliphatic C-H bonds in the ring and methyl groups |

| C=O Stretch | 1700 - 1725 | Sharp, Very Strong | Carbonyl of a saturated carboxylic acid dimer[6] |

| C-O Stretch | 1210 - 1320 | Strong | Stretching of the carbon-oxygen single bond |

Part 2: High-Resolution Analysis - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structure elucidation, providing detailed information about the carbon skeleton and the local environment of each proton.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Expertise & Causality: ¹³C NMR spectroscopy reveals the number of unique carbon environments in the molecule. Given the symmetry of this compound, we predict fewer than 9 signals. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is crucial here; it differentiates between CH₃, CH₂, CH, and quaternary carbons, which is essential for assembling the structure.

Expected Data & Interpretation: The molecule has a plane of symmetry passing through C1 and C4. Therefore, we expect to see 7 distinct carbon signals.

| Predicted Shift (δ, ppm) | Assignment | DEPT-135 Phase | Rationale |

| ~180-185 | C=O (C7) | No Signal | Carboxyl carbons are highly deshielded.[3][4] |

| ~40-45 | C1 | Positive (CH) | Methine carbon attached to the electron-withdrawing COOH group. |

| ~35-40 | C3, C5 | Negative (CH₂) | Methylene carbons, equivalent due to symmetry. |

| ~30-35 | C4 | No Signal | Quaternary carbon attached to two methyl groups. |

| ~28-32 | C2, C6 | Negative (CH₂) | Methylene carbons adjacent to C1, equivalent due to symmetry. |

| ~25-30 | 2 x CH₃ | Positive (CH₃) | Geminal methyl groups attached to C4, equivalent due to symmetry. |

¹H NMR Spectroscopy & Conformational Analysis: Probing the 3D Structure

Expertise & Causality: ¹H NMR provides the most intricate detail. We analyze chemical shift (electronic environment), integration (proton count), and multiplicity (neighboring protons). For a cyclohexane derivative, the analysis is incomplete without considering the chair conformation. The carboxylic acid is a bulky group and will strongly prefer the equatorial position to avoid steric clashes (1,3-diaxial interactions) with the axial protons on the same face of the ring.[8][9]

Figure 3: Expected key long-range (2-3 bond) HMBC correlations.

Part 3: Experimental Protocols

Trustworthy data originates from meticulous experimental execution. The following are standardized protocols.

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh ~10-15 mg of this compound into a clean, dry vial.

-

Solvation: Add approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Acquisition:

-

Acquire a standard ¹H spectrum (16-32 scans).

-

Acquire a proton-decoupled ¹³C spectrum (1024-2048 scans).

-

Acquire DEPT-135, gCOSY, gHSQC, and gHMBC spectra using standard instrument parameters, ensuring sufficient resolution in both dimensions.

-

Protocol 2: IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Record a background spectrum on the clean ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil and collect the spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer via direct infusion using an electrospray ionization (ESI) source. Run in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da), ensuring the instrument is properly calibrated to achieve mass accuracy within 5 ppm.

Conclusion: A Self-Validating Structural Proof

References

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. University of Calgary. [Link]

-

Max, J. J., & Chapados, C. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 113(23), 6474–6485. [Link]

-

JoVE. (2025). IR and UV–Vis Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Kleinpeter, E., et al. (2000). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(3), 541-546. [Link]

-

Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Chemistry LibreTexts. (2021). 12.2: Spectroscopic Properties of Cyclohexanes. [Link]

-

Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3246-3258. [Link]

-

Müller, D. S., et al. (2024). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry. [Link]

-

Jensen, F. R., Bushweller, C. H., & Beck, B. H. (1969). Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society, 91(2), 344–351. [Link]

-

McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry, 31(12), 2076–2082. [Link]

-

ResearchGate. (n.d.). Mass spectrometry of carboxylic acid derivatives. [Link]

-

MWS Chemistry. (2024). Conformations of Monosubstituted and Disubstituted Derivatives of Cyclohexane. YouTube. [Link]

-

Chemistry LibreTexts. (2025). 3.3: Conformational analysis of cyclohexanes. [Link]

-

Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3246-3258. [Link]

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids. [Link]

-

Holmes, J. L., & St. Jean, T. (1972). The mass spectra of carboxylic acids·IV: Carboxyl‐carboxyl interaction in some cycloalkane 1,2 dicarboxylic acids and its relationship with molecular geometry. Organic Mass Spectrometry, 3(11), 1505-1517. [Link]

-

Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Journal of Laboratory Chemical Education, 1(3), 39-44. [Link]

-

St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of 1,4-Disubstituted Cyclohexane. [Link]

-

St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane. [Link]

-

PubChemLite. (n.d.). This compound (C9H16O2). [Link]

-

National Center for Biotechnology Information. (n.d.). 4,4-Dimethylcyclohexanecarboxylic acid. PubChem Compound Database. [Link]

Sources

- 1. 4,4-Dimethylcyclohexanecarboxylic acid | C9H16O2 | CID 13928743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C9H16O2) [pubchemlite.lcsb.uni.lu]

- 3. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. echemi.com [echemi.com]

- 7. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spcmc.ac.in [spcmc.ac.in]

A Comprehensive Guide to the Synthesis of 4,4-Dimethylcyclohexanecarboxylic Acids: Strategies, Mechanisms, and Practical Applications

Abstract: 4,4-Dimethylcyclohexanecarboxylic acids are pivotal structural motifs in medicinal chemistry and materials science. The gem-dimethyl group imparts a conformational rigidity, often referred to as the Thorpe-Ingold effect, which can significantly influence the biological activity and physical properties of molecules.[1][2][3] This technical guide provides an in-depth exploration of the primary synthetic strategies for accessing these valuable compounds. It is designed for researchers, scientists, and professionals in drug development, offering a detailed examination of key synthetic routes, mechanistic underpinnings, and practical considerations. The guide covers syntheses starting from readily available precursors such as Hagemann's ester and 4,4-dimethylcyclohexanone, as well as cycloaddition strategies. Each section includes detailed protocols, mechanistic diagrams, and comparative data to facilitate informed decisions in synthetic planning and execution.

Introduction: The Significance of the 4,4-Dimethylcyclohexane Moiety

The 4,4-dimethylcyclohexane unit is a recurring structural element in a variety of biologically active molecules and advanced materials. Its prevalence stems from a unique combination of lipophilicity and conformational constraint conferred by the gem-dimethyl group.

The Gem-Dimethyl Effect: Conformational Locking and its Impact on Bioactivity

The Thorpe-Ingold effect, or gem-dimethyl effect, describes the phenomenon where the presence of a gem-dinalkyl group on a carbon chain favors cyclization and intramolecular reactions.[1][2][3] In the context of the cyclohexane ring, the 4,4-dimethyl substitution introduces significant steric hindrance that restricts the interconversion between chair conformations. This "locking" of the ring into a more defined three-dimensional structure can have profound implications for molecular recognition by biological targets such as enzymes and receptors. By reducing the entropic penalty upon binding, this pre-organization of the molecular conformation can lead to enhanced binding affinity and biological activity.[4]

Applications in Drug Discovery and Materials Science

In drug discovery, the 4,4-dimethylcyclohexyl moiety is often employed as a bioisostere for other groups to improve pharmacokinetic properties, such as metabolic stability and membrane permeability. For instance, it has been incorporated into the design of potent and selective inhibitors of enzymes like diacylglycerol acyltransferase 1 (DGAT1), which are targets for the treatment of obesity and type 2 diabetes.[5] The rigid cyclohexane scaffold also serves as a versatile platform for the spatial presentation of pharmacophoric elements. In materials science, these structures can be used as building blocks for polymers and liquid crystals, where their defined shape and rigidity influence the macroscopic properties of the resulting materials.

Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of 4,4-dimethylcyclohexanecarboxylic acids can be approached through several distinct retrosynthetic disconnections. The most common strategies involve the construction of the substituted cyclohexane ring followed by the introduction or modification of the carboxylic acid functionality, or the elaboration of a pre-existing gem-dimethylated cyclic ketone.

Caption: Retrosynthetic analysis of 4,4-dimethylcyclohexanecarboxylic acid.

Synthesis from Commercially Available Starting Materials

Route A: Hagemann's Ester as a Key Building Block

Hagemann's ester (ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate) is a versatile starting material in organic synthesis, first prepared in 1893.[6] It provides a pre-formed cyclohexenone ring that can be strategically modified.

The synthesis commences with a conjugate addition of a methyl group to the α,β-unsaturated ketone of Hagemann's ester. This is typically achieved using a Gilman cuprate reagent.

Experimental Protocol:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend copper(I) iodide in anhydrous diethyl ether or tetrahydrofuran (THF) at -78 °C.

-

Add two equivalents of methyllithium dropwise and stir the mixture until a clear solution of lithium dimethylcuprate is formed.

-

Dissolve Hagemann's ester in the same anhydrous solvent and add it dropwise to the cuprate solution at -78 °C.

-

Allow the reaction to stir at low temperature for several hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The resulting crude product, ethyl 4,4-dimethyl-2-oxocyclohexanecarboxylate, can be purified by column chromatography.

The keto-ester intermediate can be converted to the target carboxylic acid through a series of reduction and hydrolysis steps.

Experimental Protocol:

-

The carbonyl group can be removed via a Wolff-Kishner or Clemmensen reduction. For the Wolff-Kishner reduction, the keto-ester is heated with hydrazine hydrate and a strong base like potassium hydroxide in a high-boiling solvent such as diethylene glycol.

-

Alternatively, the ketone can be converted to a thioketal using ethanethiol and a Lewis acid catalyst, followed by desulfurization with Raney nickel.

-

The resulting ethyl 4,4-dimethylcyclohexanecarboxylate is then hydrolyzed to the carboxylic acid by refluxing with an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide), followed by acidic workup.

Route B: Starting from 4,4-Dimethylcyclohexanone

4,4-Dimethylcyclohexanone is a readily available and cost-effective starting material for the synthesis of the target carboxylic acids.

The haloform reaction provides a direct method to convert a methyl ketone (or a ketone that can be α-halogenated) into a carboxylic acid with one less carbon atom.[7][8][9][10] While 4,4-dimethylcyclohexanone is not a methyl ketone, it can undergo exhaustive α-halogenation followed by nucleophilic attack and cleavage.

Experimental Protocol:

-

Dissolve 4,4-dimethylcyclohexanone in a suitable solvent like ethanol or dioxane.[7]

-

Add an excess of an aqueous solution of sodium hypochlorite (bleach) or sodium hypobromite at 0 °C.[7]

-

Stir the mixture vigorously at room temperature for several hours until the reaction is complete (monitored by GC-MS or TLC).[7]

-

Acidify the reaction mixture to a pH of 1 with a strong acid such as concentrated hydrochloric acid.[7]

-

Extract the product with an organic solvent like dichloromethane, wash the combined organic layers with water and brine, and dry over anhydrous magnesium sulfate.[7]

-

Evaporate the solvent to yield the crude 4,4-dimethylcyclohexanecarboxylic acid, which can be further purified by recrystallization or column chromatography.[7]

Caption: Mechanism of the Haloform Reaction.

This two-step process involves the addition of a cyanide source to the ketone to form a cyanohydrin, which is then hydrolyzed to the carboxylic acid.[11][12][13]

Experimental Protocol:

-

Cyanohydrin Formation:

-

In a well-ventilated fume hood, dissolve 4,4-dimethylcyclohexanone in a suitable solvent like ethanol.

-

Add a solution of sodium or potassium cyanide in water.

-

Slowly add an acid (e.g., sulfuric acid) to generate hydrogen cyanide in situ, maintaining a low temperature (0-10 °C).[14]

-

Stir the reaction for several hours until completion.

-

Carefully work up the reaction by neutralizing any excess acid and extracting the cyanohydrin product.

-

-

Hydrolysis:

-

Heat the crude cyanohydrin with a strong acid (e.g., concentrated HCl or H₂SO₄) or a strong base (e.g., NaOH) in an aqueous solution.

-

The nitrile group will be hydrolyzed to a carboxylic acid.

-

After an acidic workup, the 4,4-dimethyl-1-hydroxycyclohexanecarboxylic acid can be isolated.

-

The hydroxyl group can then be removed through various deoxygenation methods if the unsubstituted acid is desired.

-

Route C: Diels-Alder Approaches

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings.[15][16][17] A substituted cyclohexene can be formed through the [4+2] cycloaddition of a diene and a dienophile, which can then be converted to the target carboxylic acid.

Isoprene (2-methyl-1,3-butadiene) can serve as the diene, reacting with a dienophile containing a masked or direct carboxylic acid functionality.

Experimental Protocol:

-

In a sealed reaction vessel, combine isoprene with a dienophile such as maleic anhydride or acrylic acid.

-

Heat the mixture, with or without a Lewis acid catalyst, to promote the cycloaddition reaction.

-

The resulting cyclohexene derivative (e.g., 4-methylcyclohex-4-ene-1,2-dicarboxylic anhydride from maleic anhydride) is then isolated.

-

This adduct can be further modified. For example, the double bond can be hydrogenated, and in the case of the anhydride, it can be hydrolyzed to the diacid. Subsequent steps would be required to remove one of the carboxylic acid groups to arrive at the mono-acid.

Caption: Diels-Alder reaction of isoprene and maleic anhydride.

Spectroscopic and Chromatographic Characterization

The structural elucidation of 4,4-dimethylcyclohexanecarboxylic acid and its intermediates relies on standard analytical techniques.

Expected NMR (¹H and ¹³C) and Mass Spectrometry Signatures

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two methyl groups, multiplets for the methylene protons on the cyclohexane ring, and a signal for the methine proton at the C1 position. The carboxylic acid proton will appear as a broad singlet at the downfield end of the spectrum.

-

¹³C NMR: The carbon NMR spectrum will display a signal for the quaternary carbon at C4, a signal for the two equivalent methyl carbons, signals for the methylene carbons of the ring, a signal for the C1 methine carbon, and a downfield signal for the carbonyl carbon of the carboxylic acid.[18][19]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (156.22 g/mol ).[20]

Table 1: Key Spectroscopic Data for 4,4-Dimethylcyclohexanecarboxylic Acid

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~12.0 | br s | COOH |

| ¹H | ~2.3 | m | CH-COOH |

| ¹H | 1.2-1.8 | m | Ring CH₂ |

| ¹H | ~0.9 | s | C(CH₃)₂ |

| ¹³C | ~180 | s | COOH |

| ¹³C | ~40 | s | C(CH₃)₂ |

| ¹³C | ~30-40 | t | Ring CH₂ |

| ¹³C | ~28 | q | C(CH₃)₂ |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Challenges and Future Perspectives

While the synthetic routes described are well-established, challenges remain, particularly concerning stereocontrol and the development of more sustainable and atom-economical methods. Future research will likely focus on catalytic and asymmetric approaches to introduce the gem-dimethyl group and the carboxylic acid functionality with high efficiency and selectivity. The use of flow chemistry and automated synthesis platforms may also accelerate the discovery and optimization of novel synthetic routes.[21]

Conclusion

The synthesis of 4,4-dimethylcyclohexanecarboxylic acids can be achieved through a variety of reliable methods, each with its own advantages and limitations. The choice of a particular route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the specific substitution patterns required. The strategies outlined in this guide, from the elaboration of Hagemann's ester to the direct functionalization of 4,4-dimethylcyclohexanone and cycloaddition reactions, provide a robust toolkit for chemists in both academic and industrial settings. A thorough understanding of the underlying mechanisms and practical considerations is essential for the successful synthesis of these important building blocks.

References

-

NROChemistry. Haloform Reaction. [Link]

-

Wikipedia. Diels–Alder reaction. [Link]

-

Al-Qadisiyah Journal of Pure Science. Synthesis of some cyclohexene derivatives by Diels-Alder reaction. [Link]

-

Wikipedia. Hagemann's ester. [Link]

-

Wikipedia. Thorpe–Ingold effect. [Link]

-

Filo. The third and fourth steps in the synthesis of Hagemann's ester from ethy... [Link]

-

Taylor & Francis Online. Diels-Alder reaction – Knowledge and References. [Link]

-

University of Wisconsin-Madison. Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction). [Link]

-

Master Organic Chemistry. Haloform Reaction of Methyl Ketones. [Link]

-

National Center for Biotechnology Information. 200 Years of The Haloform Reaction: Methods and Applications. [Link]

-

YouTube. The Haloform Reaction. [Link]

-

ResearchGate. A) Classical haloform reaction for the synthesis of carboxylic acids,... [Link]

-

Modern Approaches in Chemical and Biological Sciences. Thorpe-Ingold Effect Assisted Strained Ring Synthesis. [Link]

-

Wiley Online Library. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

-

Bartleby. The third and fourth steps in the synthesis of Hagemann's ester from ethyl acetoacetate and formaldehyde are an intramolecular aldol cyclization to yield a substituted cyclohexenone, and a decarboxylation reaction. Write both reactions, and show the produ. [Link]

-

University of California, Irvine. Additional Problems for Conformation/Sterics/Strain 1. The Thorpe-Ingold effect (also called the gem-dimethyl effect) is an effe. [Link]

-

Chemistry LibreTexts. Cyanohydrins. [Link]

-

ScienceDirect. 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. [Link]

-

Wiley. Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

PubChem. 4,4-Dimethylcyclohexanecarboxylic acid. [Link]

- Google Patents. A kind of preparation method of cyclohexanone cyanohydrin.

-

Pearson+. A compound known as Hagemann's ester can be prepared by treating... [Link]

-

Organic Chemistry Portal. beta-Cyanohydrin synthesis by Cyanation or Cyanosilylation. [Link]

-

Journal of the American Chemical Society. Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. [Link]

-

Taylor & Francis Online. Cyanohydrins – Knowledge and References. [Link]

-

Organic Syntheses. acetone cyanohydrin. [Link]

-

YouTube. differences & similarities of 1H & 13C NMR spectroscopy. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- Google Patents. Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.

- Google Patents.

-

YouTube. Gate 2019 question and detailed solution || Hagemann's ester. [Link]

-

MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]

-

PubMed. Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors. [Link]

-

COCONUT. 4-methylcyclohex-4-ene-1,2-dicarboxylic acid. [Link]

-

Drug Discovery Today. Accelerating compound synthesis in drug discovery: the role of digitalisation and automation. [Link]

-

ResearchGate. Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. [Link]

Sources

- 1. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]

- 2. books.lucp.net [books.lucp.net]

- 3. tminehan.com [tminehan.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hagemann's ester - Wikipedia [en.wikipedia.org]

- 7. Haloform Reaction | NROChemistry [nrochemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 200 Years of The Haloform Reaction: Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. CN116496175A - A kind of preparation method of cyclohexanone cyanohydrin - Google Patents [patents.google.com]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. cerritos.edu [cerritos.edu]

- 18. m.youtube.com [m.youtube.com]

- 19. organicchemistrydata.org [organicchemistrydata.org]

- 20. 4,4-Dimethylcyclohexanecarboxylic acid | C9H16O2 | CID 13928743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Accelerating compound synthesis in drug discovery: the role of digitalisation and automation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Biological Activity of Dimethylcyclohexane Carboxylic Acids

Introduction: The Structural Significance and Therapeutic Promise of the Cyclohexane Carboxylic Acid Scaffold

The cyclohexane ring is a fundamental structural motif in medicinal chemistry, prized for its conformational rigidity and three-dimensional character. When functionalized with a carboxylic acid group, the resulting cyclohexane carboxylic acid scaffold serves as a versatile platform for the development of novel therapeutic agents. The dimethylcyclohexane carboxylic acid isomers, a subset of this class, offer a rich stereochemical landscape that can be exploited to fine-tune interactions with biological targets. While comprehensive biological data on every isomer remains an active area of research, the broader family of cyclohexane carboxylic acid derivatives has demonstrated a wide spectrum of pharmacological activities. This guide will delve into the known and potential biological activities of dimethylcyclohexane carboxylic acids, drawing upon evidence from structurally related compounds and outlining the experimental methodologies required for their evaluation.

The strategic placement of methyl groups on the cyclohexane ring can significantly influence the molecule's lipophilicity, steric profile, and conformational preferences, thereby impacting its pharmacokinetic and pharmacodynamic properties. Understanding these structure-activity relationships is paramount in the design of new chemical entities with enhanced potency and selectivity.

Potential Therapeutic Applications: A Multi-faceted Landscape

The inherent structural features of dimethylcyclohexane carboxylic acids make them attractive candidates for investigation across several therapeutic areas. The following sections will explore the evidence supporting their potential as anti-inflammatory, antimicrobial, and neuroprotective agents, as well as their role in metabolic regulation.

Anti-inflammatory Potential: Targeting the Mediators of Inflammation

Chronic inflammation is a hallmark of numerous diseases, and the search for novel anti-inflammatory agents is a perpetual endeavor in drug discovery. Several lines of evidence suggest that cyclohexane carboxylic acid derivatives possess anti-inflammatory properties. For instance, new amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety have been synthesized and shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs)[1]. Some of these compounds demonstrated antiproliferative activity more effective than ibuprofen[1]. This suggests that the cyclohexane carboxylic acid core can serve as a scaffold for the development of potent anti-inflammatory drugs.

The mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes. The structural resemblance of some carboxylic acid derivatives to known NSAIDs further supports their potential in this area.

Caption: Hypothetical inhibition of the COX-2 pathway by dimethylcyclohexane carboxylic acids.

A common method to assess the anti-inflammatory potential of a compound is to measure its ability to inhibit the COX-2 enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of dimethylcyclohexane carboxylic acid isomers against human recombinant COX-2.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Dimethylcyclohexane carboxylic acid isomers (test compounds)

-

Celecoxib (positive control)

-

Assay buffer (e.g., Tris-HCl)

-

Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

-

96-well microplates

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the dimethylcyclohexane carboxylic acid isomers and the positive control (celecoxib) in the assay buffer.

-

In a 96-well plate, add the assay buffer, the COX-2 enzyme, and the test compounds or control.

-

Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

-

Stop the reaction by adding a suitable reagent (e.g., a solution of hydrochloric acid).

-

Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

-

The absorbance is read using a microplate reader.

-

Calculate the percentage of COX-2 inhibition for each concentration of the test compounds.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: A Potential New Class of Antibacterial and Antifungal Agents

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Cyclohexane derivatives have emerged as a promising class of compounds with potential antimicrobial properties. Studies have shown that functionally substituted cyclohexane derivatives exhibit activity against a range of bacteria and fungi[2]. For instance, certain amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid have demonstrated bacteriostatic activity against Staphylococcus aureus and Mycobacterium smegmatis[1].

The lipophilic nature of the dimethylcyclohexane moiety may facilitate the penetration of microbial cell membranes, a crucial step for antimicrobial efficacy. The carboxylic acid group can also contribute to the compound's activity through various interactions with microbial targets.

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.

Objective: To determine the MIC of dimethylcyclohexane carboxylic acid isomers against representative bacterial and fungal strains.

Materials:

-

Dimethylcyclohexane carboxylic acid isomers

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strain (e.g., Candida albicans)

-

Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Sterile 96-well microplates

-

Bacterial/fungal inocula standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

-

Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

-

Negative control (broth only)

-

Resazurin solution (optional, for viability indication)

Procedure:

-

Dissolve the dimethylcyclohexane carboxylic acid isomers in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Perform serial two-fold dilutions of the stock solutions in the appropriate broth directly in the 96-well microplates.

-

Add the standardized microbial inoculum to each well, except for the negative control wells.

-

Include wells with a positive control antimicrobial and wells with no compound (growth control).

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible growth.

-

Optionally, add resazurin to the wells after incubation to aid in the determination of microbial viability (a color change from blue to pink indicates viable cells).

Metabolic Regulation: Targeting Enzymes in Metabolic Pathways

Recent research has highlighted the potential of cyclohexane carboxylic acid derivatives in the regulation of metabolic pathways. A significant finding is the identification of these compounds as potent inhibitors of Diacylglycerol Acyltransferase 1 (DGAT1)[3]. DGAT1 is a key enzyme in the synthesis of triglycerides, and its inhibition is a promising strategy for the treatment of obesity and related metabolic disorders[3]. The study identified a 4-(5-phenylthiazole-2-carboxamido)cyclohexanecarboxylic acid scaffold as a potent DGAT1 inhibitor, demonstrating the importance of the cyclohexane carboxylic acid head group for activity[3].

This discovery opens up a new avenue for the potential application of dimethylcyclohexane carboxylic acids in the management of metabolic diseases. The specific substitution pattern of the methyl groups on the cyclohexane ring could be optimized to enhance potency and selectivity for DGAT1.

| Compound Scaffold | Target | IC50 (nM) | Reference |

| 4-Phenylpiperidine-1-carbonyl cyclohexanecarboxylic acid | DGAT1 | 57 | [3] |

| 4-(5-phenylthiazole-2-carboxamido)cyclohexanecarboxylic acid derivative (9e) | DGAT1 | 14.8 | [3] |

digraph "DGAT1_Inhibitor_Screening" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"Start" [label="Start: Synthesize Dimethylcyclohexane\nCarboxylic Acid Library", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "In_Vitro_Assay" [label="In Vitro DGAT1 Enzyme Assay\n(Determine IC50 values)"]; "Cell-Based_Assay" [label="Cell-Based Triglyceride Synthesis Assay\n(e.g., in hepatocytes)"]; "In_Vivo_Model" [label="In Vivo Oral Fat Tolerance Test\n(in animal model, e.g., Swiss mice)"]; "Lead_Optimization" [label="Lead Optimization\n(Structure-Activity Relationship Studies)"]; "End" [label="End: Candidate for\nPreclinical Development", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "In_Vitro_Assay"; "In_Vitro_Assay" -> "Cell-Based_Assay" [label="Active Compounds"]; "Cell-Based_Assay" -> "In_Vivo_Model" [label="Potent Compounds"]; "In_Vivo_Model" -> "Lead_Optimization" [label="Efficacious Compounds"]; "Lead_Optimization" -> "End"; }

Caption: A typical workflow for the discovery and development of DGAT1 inhibitors.

Neuroprotective Potential: Modulating Neuronal Function

While direct evidence for the neuroprotective effects of dimethylcyclohexane carboxylic acids is limited, studies on structurally related compounds suggest this as a promising area of investigation. For instance, trans-4-butylcyclohexane carboxylic acid has been investigated for its neuroprotective effects in a model of status epilepticus. Furthermore, various carboxylic acid derivatives have been shown to possess neuroprotective properties by scavenging free radicals and inhibiting excitotoxicity[4][5]. Phenolic acids, which contain a carboxylic acid group, are also known for their neuroprotective roles[6].

The lipophilic nature of the dimethylcyclohexane core could facilitate crossing the blood-brain barrier, a critical requirement for centrally acting drugs. The carboxylic acid moiety could interact with various targets within the central nervous system, including ion channels, receptors, and enzymes involved in neuronal signaling and survival.

This protocol outlines a general method to assess the neuroprotective effects of compounds against an excitotoxic insult.

Objective: To evaluate the ability of dimethylcyclohexane carboxylic acid isomers to protect primary neurons from glutamate-induced excitotoxicity.

Materials:

-

Primary cortical or hippocampal neurons (e.g., from embryonic rats or mice)

-

Neurobasal medium supplemented with B27 and L-glutamine

-

Dimethylcyclohexane carboxylic acid isomers

-

Glutamate

-

MK-801 (NMDA receptor antagonist, positive control)

-

Lactate dehydrogenase (LDH) cytotoxicity assay kit

-

Multi-well cell culture plates

-

Inverted microscope

Procedure:

-

Culture primary neurons in multi-well plates until they form a mature network.

-

Pre-treat the neuronal cultures with various concentrations of the dimethylcyclohexane carboxylic acid isomers or the positive control for a specified period (e.g., 1-2 hours).

-

Induce excitotoxicity by exposing the neurons to a high concentration of glutamate for a short duration (e.g., 15-30 minutes).

-

Remove the glutamate-containing medium and replace it with fresh, compound-containing medium.

-

Incubate the cultures for 24 hours.

-

Assess cell viability by measuring the release of LDH into the culture medium using a commercially available kit. LDH is a cytosolic enzyme that is released upon cell lysis.

-

Calculate the percentage of neuroprotection conferred by the test compounds relative to the glutamate-treated control.

-

Morphological changes in neurons can also be observed and quantified using an inverted microscope.

Conclusion and Future Directions

The dimethylcyclohexane carboxylic acid scaffold represents a promising starting point for the development of novel therapeutics. Evidence from structurally related compounds strongly suggests potential biological activities in the areas of inflammation, microbial infection, metabolic disorders, and neuroprotection. The inherent stereochemical diversity of these isomers provides a rich opportunity for medicinal chemists to explore structure-activity relationships and optimize compounds for specific biological targets.

Future research should focus on the systematic synthesis and biological evaluation of a comprehensive library of dimethylcyclohexane carboxylic acid isomers. High-throughput screening against a panel of relevant biological targets will be crucial in identifying lead compounds for further development. Mechanistic studies will then be necessary to elucidate the precise molecular targets and pathways through which these compounds exert their effects. The in-depth technical guide presented here provides a foundational framework for researchers, scientists, and drug development professionals to embark on this exciting area of investigation.

References

-

Kandre, S., Bhagat, P. R., Reddy, M. M. K., Dalal, R., Dixit, A., Deshmukh, N. J., Anthony, J., Bose, J., Anupindi, R., Sharma, R., & Gupte, A. (2014). Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors. European Journal of Medicinal Chemistry, 79, 203–215. [Link]

-

Shoaib, M., & Ganbarov, K. (2019). Cyclohexane and its functionally substituted derivatives: Important class of organic compounds with potential antimicrobial activities. CABI Digital Library. [Link]

-

PubChem. (n.d.). 1,2-Dimethylcyclohexane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Okada, M., & Iwashita, T. (1982). Cyclohexane carboxylic acid derivatives. U.S. Patent No. 4,348,410. Washington, DC: U.S.

-

Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. A. (2018). Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers. Oriental Journal of Chemistry, 34(3), 1435-1446. [Link]

-

Sagan, F., Szałek, A., & Szymański, P. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 27(15), 4958. [Link]

-

PubChem. (n.d.). 3,5-Dimethylcyclohexane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Gant, A. C., Felix, J. B., & Olsen, C. A. (2022). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. Angewandte Chemie International Edition, 61(15), e202116938. [Link]

-

Okamoto, S., Sato, S., Takada, Y., & Okamoto, U. (1965). AMINO METHYL CYCLOHEXANE CARBOXYLIC ACID (AMCHA), A NEW SYNTHETIC FIBRINOLYTIC INHIBITOR. The British journal of haematology, 11, 237–245. [Link]

-

PubChem. (n.d.). Dimethyl cyclohexane tri-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Ostoot, F. H., Al-Ghamdi, S. A., & Al-Amer, A. M. (2023). Recent progress in adverse events of carboxylic acid non-steroidal anti-inflammatory drugs (CBA-NSAIDs) and their association with the metabolism: the consequences on mitochondrial dysfunction and oxidative stress, and prevention with natural plant extracts. ResearchGate. [Link]

-

Tolstikov, G. A., Valeev, F. A., & Miftakhov, M. S. (1989). Synthesis and Antiinflammatory Activity of 3-Thiabis(cyclohexanecarboxylic) Acid Derivatives. Pharmaceutical Chemistry Journal, 23(1), 53-56. [Link]

-

PubChem. (n.d.). 3,4-Dimethylcyclohexane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Dimethylcyclohexane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Shoaib, M., & Ganbarov, K. (2019). CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. ResearchGate. [Link]

-

Nabavi, S. F., Daglia, M., & Nabavi, S. M. (2016). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. Molecules, 21(11), 1544. [Link]

-

Khan, M. A., Ahmad, I., & Ahmed, J. (2022). Synthesis, antimicrobial and molecular docking study of structural analogues of 3-((5-(dimethylcarbamoyl)pyrrolidin-3-yl)thio)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid. ResearchGate. [Link]

-

Ehsanifar, M., & Montazeri, Z. (2022). Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. ResearchGate. [Link]

-

Dugan, L. L., Turetsky, D. M., Du, C., Lobner, D., Wheeler, M., Almli, C. R., Shen, C. K., Luh, T. Y., Choi, D. W., & Lin, T. S. (1997). Carboxyfullerenes as neuroprotective agents. Proceedings of the National Academy of Sciences of the United States of America, 94(17), 9434–9439. [Link]

-

ResearchGate. (n.d.). Carboxylic Acids and Biological Activity. Retrieved from [Link]

-

Poczta, A., Szymański, P., & Mikiciuk-Olasik, E. (2023). Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory and Analgesic Agents. Pharmaceuticals, 16(6), 804. [Link]

-

Dugan, L. L., Turetsky, D. M., Du, C., Lobner, D., Wheeler, M., Almli, C. R., Shen, C. K., Luh, T. Y., Choi, D. W., & Lin, T. S. (1997). Carboxyfullerenes as neuroprotective agents. Proceedings of the National Academy of Sciences of the United States of America, 94(17), 9434–9439. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carboxyfullerenes as neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carboxyfullerenes as neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Stereochemistry and conformational analysis of disubstituted cyclohexanes

An In-Depth Technical Guide to the Stereochemistry and Conformational Analysis of Disubstituted Cyclohexanes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclohexane ring is a ubiquitous structural motif in medicinal chemistry and natural products. Its non-planar, chair-like conformation dictates the three-dimensional arrangement of its substituents, profoundly influencing molecular properties, reactivity, and biological activity. A nuanced understanding of the stereochemical and conformational landscape of substituted cyclohexanes is therefore indispensable for professionals in drug discovery and chemical research. This guide provides a comprehensive exploration of the conformational analysis of disubstituted cyclohexanes, moving from foundational principles to advanced applications. We will dissect the energetic factors governing conformational preference, quantify steric effects using A-values, and systematically analyze 1,2-, 1,3-, and 1,4-disubstituted systems. The narrative emphasizes the causality behind conformational stability and offers field-proven insights into leveraging this knowledge for rational molecular design.

The Dynamic Cyclohexane Ring: Beyond the Flat Hexagon

The fundamental flaw in representing cyclohexane as a planar hexagon is that it ignores the inherent strain. A flat ring would necessitate C-C-C bond angles of 120°, a significant deviation from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbons, leading to substantial angle strain. Furthermore, all C-H bonds on adjacent carbons would be eclipsed, creating maximum torsional strain. To alleviate these strains, the cyclohexane ring puckers into several non-planar conformations.

The Chair Conformation: The Ground State of Cyclohexane

The most stable conformation is the chair form , which brilliantly eliminates nearly all angle and torsional strain. In the chair conformation, all C-C-C bond angles are approximately 109.5°, and all adjacent C-H bonds are perfectly staggered.[1][2]

Within the chair structure, substituents occupy two distinct types of positions:

-

Axial (a): Six bonds (three "up" and three "down") that are parallel to the principal axis of the ring.

-

Equatorial (e): Six bonds that point out from the "equator" of the ring.

The Ring Flip: A Dynamic Equilibrium

Cyclohexane is not static; it undergoes a rapid conformational interconversion known as a ring flip or chair flip .[3][4] This process, which has an energy barrier of about 10-11 kcal/mol, involves one chair conformation converting into the other.[4][5] The most critical consequence of a ring flip is the complete exchange of substituent positions: all axial groups become equatorial, and all equatorial groups become axial.[5][6] However, groups that are "up" relative to the ring's plane remain "up," and "down" groups stay "down."

Figure 1: A simplified workflow of the cyclohexane chair-chair interconversion, highlighting the exchange of axial and equatorial positions.

Quantifying Steric Hindrance: The A-Value

In a monosubstituted cyclohexane, the two chair conformers are no longer equal in energy. A substituent in the axial position experiences destabilizing steric interactions with the other two axial hydrogens on the same side of the ring. These are known as 1,3-diaxial interactions .[7][8] To avoid this strain, the equilibrium will favor the conformation where the substituent occupies the more spacious equatorial position.[9]

The energetic preference for the equatorial position is quantified by the A-value , which is the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.[10][11] A larger A-value signifies a greater steric bulk of the substituent and a stronger preference for the equatorial position.[12] A-values are additive and serve as a powerful tool for predicting the conformational equilibrium in polysubstituted systems.

| Substituent | A-Value (kcal/mol) | Reference |

| -F | 0.25 | [10] |

| -Cl | 0.52 | [13] |

| -Br | 0.43 | [12] |

| -OH | 0.87 (protic solvent) | [12] |

| -CH₃ (Methyl) | 1.74 | [10] |

| -CH₂CH₃ (Ethyl) | 1.79 | [12] |

| -CH(CH₃)₂ (Isopropyl) | 2.15 | [12] |

| -C(CH₃)₃ (tert-Butyl) | ~5.0 | [10] |

| -CN | 0.24 | [10] |

| -COOH | 1.41 | [10] |

Table 1: Selected A-values for common substituents. These values are fundamental for predicting conformational stability.

The tert-butyl group, with its massive A-value of ~5.0 kcal/mol, is often referred to as a "conformational lock." The energy penalty for placing it in an axial position is so high that the ring is effectively locked in the conformation where the tert-butyl group is equatorial.

Conformational Analysis of Disubstituted Cyclohexanes

The analysis of disubstituted systems requires evaluating the stability of both possible chair conformations for both the cis and trans diastereomers. The guiding principle is to identify the conformer that minimizes steric strain, primarily 1,3-diaxial interactions.

1,2-Disubstituted Cyclohexanes

-

Cis Isomer (a,e or e,a): In a cis-1,2 isomer, one substituent is axial and the other is equatorial.[14] A ring flip converts it to an equivalent conformation where the positions are swapped. If the two substituents are identical (e.g., cis-1,2-dimethylcyclohexane), the two chair conformers are degenerate (equal in energy).[9][13] The total strain includes one 1,3-diaxial interaction from the axial methyl group and one gauche butane interaction between the two adjacent methyl groups.[13]

-

Trans Isomer (a,a or e,e): A trans-1,2 isomer can exist as a diaxial (a,a) or a diequatorial (e,e) conformer.[14] The diequatorial conformer is vastly more stable as it avoids all 1,3-diaxial interactions, whereas the diaxial conformer suffers from significant steric strain from both axial groups.[9][13] For trans-1,2-dimethylcyclohexane, the equilibrium overwhelmingly favors the diequatorial conformer.[13]

1,3-Disubstituted Cyclohexanes

-

Cis Isomer (a,a or e,e): The cis-1,3 isomer can adopt a diequatorial (e,e) or a diaxial (a,a) conformation. The diequatorial conformer is strongly favored to avoid the severe steric clash of a 1,3-diaxial interaction between the two substituents in the (a,a) form.[7][9][15] This interaction is particularly destabilizing.

-

Trans Isomer (a,e or e,a): In the trans-1,3 isomer, one substituent is axial and the other is equatorial.[15] If the substituents are identical, the two chair conformers resulting from a ring flip are degenerate and thus equally populated at equilibrium.

1,4-Disubstituted Cyclohexanes

-

Cis Isomer (a,e or e,a): Similar to the 1,2-cis and 1,3-trans cases, the cis-1,4 isomer has one axial and one equatorial group.[16][17] The two chair conformations are energetically equivalent if the substituents are the same.[18]

-

Trans Isomer (a,a or e,e): The trans-1,4 isomer can exist as a diequatorial (e,e) or a diaxial (a,a) conformer. As with the trans-1,2 case, the diequatorial arrangement is strongly preferred to eliminate the unfavorable 1,3-diaxial interactions present in the diaxial form.[16][17][18]

Figure 2: Energy comparison for the two chair conformers of trans-1,4-dimethylcyclohexane. The diequatorial form is significantly more stable.

Implications in Drug Design and Development